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Compound of Interest

4-Azoniaspiro[3.5]nonan-2-
Compound Name:
ol;chloride

Cat. No.: B057544

Introduction

4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS No. 15285-58-2) is a quaternary ammonium
compound featuring a unique spirocyclic system. This structure, which combines two rings
sharing a central nitrogen atom, imparts a high degree of rigidity and specific spatial
arrangement.[1] Such compounds are of increasing interest in pharmacology, biochemistry, and
materials science for their potential as therapeutic agents, phase-transfer catalysts, and
components of anion exchange membranes.[1] The presence of a hydroxyl group further
enhances its potential for biological interactions and chemical reactivity.[1]

This technical guide outlines the expected spectroscopic characteristics of 4-
Azoniaspiro[3.5]nonan-2-ol;chloride and provides generalized, detailed protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, which are crucial for the structural elucidation and quality control of this and similar novel
chemical entities.

Disclaimer:Specific experimental spectroscopic data for 4-Azoniaspiro[3.5]nonan-2-
ol;chloride is not readily available in the public domain. The data presented in the following
tables are expected values based on the known chemical structure and spectroscopic
principles. They are intended to serve as a reference guide for researchers.

Predicted Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for 4-
Azoniaspiro[3.5]nonan-2-ol;chloride.

Table 1: Predicted *H and 33C NMR Data

1H NMR (Proton) 13C NMR (Carbon)

Expected Chemical Shift (d) ppm Expected Chemical Shift (d) ppm
~4.0 - 4.5 (m, 1H, -CH-OH) ~ 65 - 70 (-CH-OH)

~3.5-4.0 (m, 4H, -CH2-N+-) ~ 60 - 65 (-CH2-N+-)
~3.0-3.5(m, 2H, -CH2-C-N*-) ~ 45 - 50 (Spiro Carbon - C-N*)
~ 2.0 - 2.5 (m, 2H, cyclobutyl ring) ~ 30 - 35 (Piperidinyl ring)

~1.6 - 2.0 (m, 6H, piperidinyl ring) ~ 20 - 25 (Cyclobutyl ring)

Table 2: Predicted IR Absorption Data

Expected Absorption Range

Functional Group Intensity
(cm~)

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C-N Stretch (Quaternary )

) 1150 - 1250 Medium-Weak
Amine)
C-O Stretch (Alcohol) 1050 - 1150 Medium-Strong

Table 3: Predicted Mass Spectrometry Data
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Technique Expected lon Expected m/z
Electrospray lonization (ESI+) [M]* (Cation) ~158.14
[M+H]* (Protonated Cation -

_ ~159.15
less likely)
ESI- (less common for this [M+CI]~ (Adduct with counter- 103.10
structure) ion) '

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of novel
azonia-spiro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the proton and carbon framework of the molecule.
 Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.
e Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a
suitable deuterated solvent (e.g., Deuterium Oxide (D20), Methanol-ds4, or DMSO-de). The
choice of solvent is critical as the compound is an ionic salt.

o H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional *H NMR spectrum.

Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line
broadening of 0.3 Hz) and Fourier transform.
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» Phase and baseline correct the spectrum. Calibrate the chemical shift reference to the
residual solvent peak.

o 13C NMR Acquisition:
» Acquire a proton-decoupled 3C NMR spectrum.

» Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 5
seconds.

» Process the FID similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

» Objective: To identify the key functional groups present in the molecule.
e Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
e Procedure:

o Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the
ATR crystal.

o Background Scan: Perform a background scan of the empty ATR crystal to account for
atmospheric CO2z and Hz20.

o Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum.

o Data Acquisition: Co-add 32 scans over a range of 4000-400 cm~! with a resolution of 4

cm™L,

o Data Processing: Perform an ATR correction and baseline correction on the resulting
spectrum.

Mass Spectrometry (MS)

» Objective: To determine the molecular weight of the cation and analyze its fragmentation
pattern.
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 Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific LTQ Orbitrap
XL) with an Electrospray lonization (ESI) source.

e Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable
solvent such as methanol or acetonitrile/water.

o Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o lonization: Operate the ESI source in positive ion mode. Typical settings: spray voltage of
4.5 kV, capillary temperature of 275°C.

o Data Acquisition: Acquire full scan mass spectra over an m/z range of 100-500. For
structural confirmation, perform tandem MS (MS/MS) by isolating the parent ion ([M]*) and
subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow and logical connections in the
spectroscopic characterization process.
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Diagram 1: General Workflow for Spectroscopic Characterization
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Diagram 2: Logical Relationship of Spectroscopic Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b057544?utm_src=pdf-body-img
https://www.benchchem.com/product/b057544?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 4-Azoniaspiro[3.5]nonan-2-ol;chloride | 15285-58-2 | Benchchem [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
Azonia-Spiro Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-
4-azoniaspiro-3-5-nonan-2-ol-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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